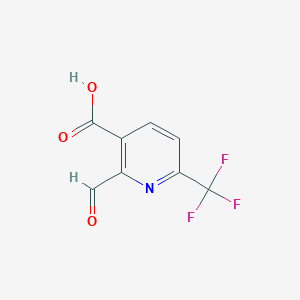

2-Formyl-6-(trifluoromethyl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO3 |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-formyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-4(7(14)15)5(3-13)12-6/h1-3H,(H,14,15) |

InChI Key |

ORXLYQWKCVAUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C=O)C(F)(F)F |

Origin of Product |

United States |

Historical Context of Nicotinic Acid Derivatives in Synthetic Chemistry

Nicotinic acid, also known as vitamin B3 or niacin, has a rich history that predates its identification as an essential nutrient. qyresearch.insigmaaldrich.com First synthesized in 1867 through the oxidation of nicotine (B1678760), its importance grew dramatically in the early 20th century with the discovery of its role in preventing and treating pellagra. qyresearch.insigmaaldrich.com This initial focus on its biological activity paved the way for extensive investigation into its derivatives.

Over the decades, synthetic chemists have explored the modification of the nicotinic acid scaffold extensively. ossila.comusbio.net The pyridine (B92270) ring and its carboxylic acid group offer multiple points for chemical alteration, leading to a vast library of derivatives. ossila.com These derivatives have found applications beyond nutrition, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The development of various synthetic routes to access these modified nicotinic acids has been a persistent theme in organic chemistry, reflecting their enduring value as core structures in molecular design. ossila.com

Significance of Trifluoromethylation in Pharmaceutical and Agrochemical Research Contexts

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in modern drug design and agrochemical development. chemscene.comtcichemicals.com This small functional group can profoundly alter a molecule's physicochemical properties in beneficial ways. tcichemicals.comchemsrc.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can influence the acidity or basicity of nearby functional groups and alter electronic interactions with biological targets. chemsrc.commdpi.com

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. chemsrc.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism in the body. chemsrc.com This can lead to a longer biological half-life for a drug, potentially reducing the required dose and frequency of administration. chemsrc.com Furthermore, the lipophilicity, or "fat-solubility," of a molecule is often increased by the addition of a -CF3 group, which can improve its ability to cross cell membranes and reach its target. chemsrc.comresearchgate.net This combination of metabolic stability, enhanced binding affinity, and modulated lipophilicity has made the trifluoromethyl group a prized component in many successful drugs and agricultural products. mdpi.comchemicalbook.com

Overview of Research Trajectories for 2 Formyl 6 Trifluoromethyl Nicotinic Acid and Its Derivatives

While 2-Formyl-6-(trifluoromethyl)nicotinic acid is commercially available as a chemical building block, specific academic research focusing directly on its synthesis and applications is not extensively documented in public literature. chemscene.comchemsrc.com However, the research trajectories of closely related derivatives provide significant insight into its potential areas of use.

Investigations into derivatives of the 6-(trifluoromethyl)nicotinic acid core are prominent, particularly in the field of medicinal chemistry. For instance, research into 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has identified them as promising dual inhibitors of the HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. mdpi.comnih.gov These studies highlight the potential of the 6-(trifluoromethyl)nicotinic acid scaffold in developing new antiviral agents. mdpi.comnih.gov

Furthermore, other isomers and derivatives, such as 2-(trifluoromethyl)nicotinic acid , have been synthesized and utilized as key intermediates in the creation of COMT (Catechol-O-methyltransferase) inhibitors, which are relevant in the treatment of neurological disorders. researchgate.net The synthesis of various trifluoromethylated nicotinic acids is an active area of research, with a focus on developing efficient and scalable routes to these valuable compounds. chemicalbook.com For example, 6-(Trifluoromethyl)nicotinic acid itself is considered a key intermediate for many fluorine-containing drugs. chemicalbook.com

The presence of the reactive formyl (aldehyde) and carboxylic acid groups on the title compound suggests its primary role is likely as a versatile intermediate, ready for elaboration into more complex molecular structures.

Scope and Objectives of Academic Investigations into the Chemical Compound

De Novo Synthesis Strategies for the Nicotinic Acid Core

De novo synthesis offers a powerful route to complex pyridines by building the heterocyclic core with the desired substituents already incorporated or positioned for easy elaboration. This approach allows for precise control over the substitution pattern from the outset.

The construction of the pyridine (B92270) ring is a foundational aspect of synthesizing nicotinic acid derivatives. Various classical and modern cyclocondensation reactions are employed to form the pyridine heterocycle from acyclic precursors. One prevalent mechanism involves the reaction of 1,5-dicarbonyl compounds, or their equivalents, with an ammonia (B1221849) source. nih.gov This process, often proceeding through a series of condensation and dehydration steps, is a widespread mechanism for pyridine ring formation in nature and synthetic chemistry. nih.gov

Another powerful strategy is the use of multicomponent reactions, where three or more reactants combine in a single operation to form the product, thereby increasing efficiency. researchgate.net For instance, poly-substituted nicotinic acid precursors can be prepared via established multicomponent condensation approaches, which provide an excellent opportunity to introduce diverse substituents onto the pyridine ring. researchgate.net The biosynthesis of some natural products containing pyridine rings also inspires synthetic routes, such as those involving hetero-Diels-Alder reactions, where a diene and a dienophile react in a [4+2] cycloaddition to form the six-membered ring. nih.gov While many biosynthetic pathways for pyridine rings rely on nicotinic acid as a starting point, others utilize different mechanisms, such as the enzymatic generation of reactive 1,5-dione intermediates that subsequently form the pyridine ring non-enzymatically. nih.govnih.gov

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring can significantly alter a molecule's physicochemical properties. rsc.org Achieving regioselectivity, particularly at the C-6 position of a nicotinic acid framework, is a critical synthetic challenge. Direct C-H trifluoromethylation using trifluoromethyl radicals often suffers from low regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net

To overcome this, methods based on nucleophilic trifluoromethylation have been developed. For pyridine derivatives, methods for selective trifluoromethylation at the C-2 and C-4 positions are available. chemistryviews.org A highly efficient strategy for regioselective C-H trifluoromethylation of pyridines involves the activation of the pyridine ring by forming an N-methylpyridinium quaternary ammonium (B1175870) salt. researchgate.netnih.govacs.org This activation renders the C-2 and C-6 positions more electrophilic and susceptible to nucleophilic attack. Treating these pyridinium (B92312) salts with a nucleophilic CF3 source, such as trifluoroacetic acid in the presence of silver carbonate, can yield trifluoromethylated pyridines with good yield and excellent regioselectivity. researchgate.netnih.govacs.org

Another approach involves the hydrosilylation of the pyridine ring to form an enamine intermediate, which then reacts with an electrophilic CF3 source like Togni's reagent. chemistryviews.orgacs.org While this has been notably successful for C-3 selective trifluoromethylation, modifications to the substrate and conditions can influence the site of functionalization. chemistryviews.orgacs.org The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives has been achieved from simple fluorinated precursors by constructing the pyridine ring with the CF3 group already in place. nih.gov For example, the condensation of precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with an enamine can be used to build the 6-(trifluoromethyl)nicotinic acid scaffold. chemicalbook.com

Table 1: Comparison of Regioselective Trifluoromethylation Strategies for Pyridine Rings

| Strategy | Reagents & Conditions | Selectivity | Key Features |

|---|---|---|---|

| N-Alkyl Pyridinium Activation | Pyridinium iodide salts, Trifluoroacetic acid (TFA), Ag2CO3, DMF | C-2/C-6 | Good functional group compatibility; uses readily available starting materials. researchgate.netnih.govacs.org |

| Hydrosilylation-Activation | Hydrosilane (e.g., methylphenylsilane), B(C6F5)3, then Togni Reagent I | Primarily C-3 | Establishes C-H trifluoromethylation based on nucleophilic activation of the pyridine ring. chemistryviews.orgacs.org |

| De Novo Ring Synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methyl 3-aminoacrylate, NaOMe | C-6 | Builds the core with the CF3 group pre-installed, avoiding direct C-H functionalization on the heterocycle. chemicalbook.com |

This table is generated based on data from the referenced articles and is for illustrative purposes.

Introducing a formyl group at the C-2 position of the pre-formed 6-(trifluoromethyl)nicotinic acid core is a crucial step. The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom make direct, selective functionalization challenging. researchgate.net However, the C-2 position is inherently activated towards certain types of reactions due to the inductive effect of the nitrogen atom. researchgate.net

Strategies for C-2 functionalization often rely on directing effects or the pre-functionalization of the C-2 position. One common approach is the directed ortho-metalation, where a directing group guides a metal catalyst to deprotonate the adjacent C-H bond, which can then be quenched with a formylating agent. However, this often requires a directing group to be present on the nitrogen or at the C-3 position.

More direct methods include transition-metal-catalyzed C-H activation. For example, a nickel/Lewis acid catalytic system has been shown to achieve C-2 selective alkenylation of pyridines, which could potentially be adapted for formylation. researchgate.netnih.gov Another powerful method for introducing functional groups to pyridines is the Minisci-type radical reaction, though controlling regioselectivity can be a challenge. researchgate.net Recent advancements have also explored site-switchable C-H formylation of pyridines. While methods for meta- and para-formylation have been developed using masked formyl equivalents, established ortho-formylation protocols like the Vilsmeier-Haack reaction can be effective for certain substrates. chinesechemsoc.org The Vilsmeier-Haack reaction, however, typically requires electron-rich aromatic systems, and its application to an electron-deficient ring like 6-(trifluoromethyl)nicotinic acid would be challenging without specific activation.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful paradigm in molecular synthesis, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. nih.gov This strategy avoids the need for a lengthy de novo synthesis and enables the rapid diversification of drug-like scaffolds. rsc.orgnih.gov

This approach involves synthesizing a simpler precursor, such as 6-(trifluoromethyl)nicotinic acid, and then introducing the formyl group at the C-2 position. A common method to achieve this would be the oxidation of a C-2 methyl group. If a precursor like 2-methyl-6-(trifluoromethyl)nicotinic acid were synthesized, the methyl group could be oxidized to a formyl group using various reagents, such as selenium dioxide or manganese dioxide.

Alternatively, a precursor bearing a different functional group at the C-2 position could be converted to the aldehyde. For example, a 2-cyano group could be reduced to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). Similarly, a C-2 carboxylic acid ester could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. A notable example of precursor modification in a related system is the synthesis of 6-(trifluoromethyl)nicotinic acid via the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, demonstrating the feasibility of modifying substituted nicotinic acids. chemicalbook.com This highlights that a halogen at the C-2 position could serve as a synthetic handle, potentially being converted to a formyl group through metal-catalyzed cross-coupling reactions followed by oxidation or other transformations.

The synthesis of a molecule with multiple reactive functional groups, such as this compound, requires a carefully designed protecting group strategy. bham.ac.uk Orthogonal protection is a crucial concept where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. fiveable.methieme-connect.de This allows for the selective manipulation of one functional group while the others remain masked. bham.ac.uk

In the context of the target molecule, the carboxylic acid and the formyl group are both reactive. For instance, if a reaction needs to be performed that is sensitive to acidic protons (like a Grignard addition to the formyl group), the carboxylic acid would first need to be protected, typically as an ester (e.g., a methyl or ethyl ester). Conversely, if a reaction targets the carboxylic acid (e.g., amide coupling), the highly reactive formyl group might need to be protected as an acetal (B89532) to prevent undesired side reactions.

An orthogonal set of protecting groups allows for their removal in any desired order. thieme-connect.de For example, a tert-butyl ester could be used to protect the carboxylic acid (removable with strong acid), while a dimethyl acetal protects the formyl group (also removable under acidic, but typically milder, conditions). A more robust orthogonal pair might involve a benzyl (B1604629) ester for the acid (removable by hydrogenolysis) and an acetal for the aldehyde (removable by acid). fiveable.me The development of such strategies is critical for the successful synthesis of complex molecules, preventing the failure of a total synthesis due to poorly planned protection and deprotection steps. bham.ac.uknih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)nicotinic acid |

| 6-(Trifluoromethyl)nicotinic acid |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one |

| Methyl 3-aminoacrylate |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid |

| Nicotinic acid |

| Trifluoroacetic acid |

| Selenium dioxide |

| Manganese dioxide |

| Diisobutylaluminium hydride (DIBAL-H) |

| Silver carbonate |

| Methylphenylsilane |

| Togni's Reagent I |

| tert-Butyl ester |

| Dimethyl acetal |

Catalytic Methods in the Synthesis of the Chemical Compound

Catalytic approaches offer efficient and selective routes to this compound and its analogs, minimizing waste and improving atom economy. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition metal catalysis, particularly with palladium, has become indispensable for the construction of complex aromatic systems. researchgate.net Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision. researchgate.net

One of the most powerful methods for introducing a formyl group is through carbonylative coupling reactions. In a general sense, palladium-catalyzed carbonylative transformations involve the reaction of an organic halide or triflate with carbon monoxide and a suitable coupling partner. chimia.chacs.org For the synthesis of this compound, a hypothetical yet highly plausible route would involve the palladium-catalyzed carbonylation of a di-halogenated pyridine precursor.

For instance, a 2-halo-6-(trifluoromethyl)nicotinic acid derivative could be subjected to a palladium-catalyzed carbonylative coupling reaction. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Ligands such as Xantphos have been shown to be effective in similar carbonylative arene functionalizations. chimia.ch

A plausible synthetic sequence could be:

Starting Material: A suitably protected 2-chloro-6-(trifluoromethyl)nicotinic acid or its ester.

Catalyst System: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine (B1218219) ligand.

Carbon Monoxide Source: Carbon monoxide gas or a CO-releasing molecule.

Reducing Agent: A silane (B1218182) or another hydride source to reduce the initially formed acylpalladium intermediate to the aldehyde.

Table 1: Key Components in a Hypothetical Palladium-Catalyzed Carbonylative Synthesis

| Component | Example | Role in the Reaction |

| Substrate | 2-Chloro-6-(trifluoromethyl)nicotinate | Provides the pyridine backbone |

| Palladium Catalyst | Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | Xantphos | Stabilizes the palladium center and modulates reactivity |

| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group for the formyl function |

| Reducing Agent | H-Si(OEt)₃ | Reduces the acyl intermediate to the aldehyde |

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of precursors to the target molecule. For example, the introduction of the trifluoromethyl group itself can be achieved via palladium-catalyzed trifluoromethylation of a halopyridine. google.com

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. rsc.orgchimia.ch For derivatives of this compound that possess chiral centers, organocatalysis offers a powerful strategy for controlling stereoselectivity. While specific examples for the direct asymmetric synthesis of this compound derivatives are not extensively reported, the principles of organocatalysis can be applied to key synthetic intermediates.

For instance, if the synthesis involves a Michael addition to an α,β-unsaturated precursor containing the trifluoromethylpyridine core, a chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst, could be employed to induce enantioselectivity. rsc.orgnih.govrsc.org

Table 2: Representative Organocatalytic Reactions for Asymmetric Synthesis of Fluorinated Heterocycles

| Reaction Type | Organocatalyst | Substrate Type | Product Feature |

| Conjugate Addition | Cinchona Alkaloid Derivative | β-Trifluoromethylated Enones | Chiral trifluoromethylated pyrrolines rsc.org |

| Michael Addition | Chiral Amine (e.g., Proline) | α,β-Unsaturated Aldehydes | Chiral functionalized aldehydes |

| Fluorination | Chiral Ammonium Fluorides | Carbonyl Compounds | Chiral fluorinated ketones acs.org |

The development of organocatalytic methods for the enantioselective synthesis of trifluoromethyl-substituted heterocycles is an active area of research. nih.govrsc.orgnitech.ac.jp These methods provide access to a wide range of chiral building blocks that can be further elaborated to target molecules like derivatives of this compound.

Flow Chemistry and Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.govrsc.org

For the synthesis of this compound, flow chemistry can be particularly beneficial for handling hazardous reagents and intermediates, as well as for precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.chnih.gov A continuous-flow approach has been reported for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, highlighting the potential of this technology for producing similar compounds. rsc.org

A multi-step synthesis of this compound could be designed as a "telescoped" flow process, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. researchgate.net This approach can significantly reduce production time and waste.

Table 3: Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Advantage | Relevance to Synthesis |

| Enhanced Heat Transfer | Improved temperature control, reduced risk of thermal runaways. | Important for exothermic reactions like fluorinations or carbonylations. |

| Precise Control of Residence Time | Optimization of reaction time for maximum yield and minimal byproducts. | Crucial for sensitive reactions where over-reaction can occur. |

| Improved Safety | Small reaction volumes minimize the impact of potential hazards. | Beneficial when using toxic or reactive gases like CO. |

| Scalability | Increased production by running the system for longer periods. | Facilitates the transition from lab-scale to industrial production. |

| Automation | Reduced manual handling and increased reproducibility. | Ensures consistent product quality. |

The development of a scalable synthesis for this compound is crucial for its application in the pharmaceutical and agrochemical industries. researchgate.net Flow chemistry provides a promising platform to achieve this goal. youtube.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com The synthesis of a complex molecule like this compound can be made more environmentally friendly by incorporating these principles.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, contribute significantly to higher atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical CO₂) and using less toxic reagents. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Flow chemistry can contribute to energy efficiency through better heat integration.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to minimize waste. Both transition metal and organocatalysts are key enablers of greener synthesis. dovepress.com

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may focus on sourcing starting materials from renewable resources.

Recent advances in green fluorine chemistry, such as the use of safer fluorinating agents and catalytic C-H fluorination, can be applied to the synthesis of the trifluoromethylpyridine core. dovepress.comresearchgate.net

Table 4: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Utilizing catalytic reactions like carbonylative coupling. |

| Less Hazardous Chemical Syntheses | Employing less toxic fluorinating agents. |

| Designing Safer Chemicals | The target molecule itself may have a better toxicological profile. |

| Safer Solvents and Auxiliaries | Using water or ethanol as solvents where possible. |

| Design for Energy Efficiency | Optimizing reactions to run at lower temperatures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing palladium catalysts and organocatalysts. |

| Design for Degradation | Not directly applicable to synthesis but to product lifecycle. |

| Real-time analysis for Pollution Prevention | Using in-line analytics in flow chemistry to monitor reactions. |

| Inherently Safer Chemistry for Accident Prevention | Using flow reactors to handle hazardous materials. |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Reactivity of the Aldehyde Moiety at C-2

The aldehyde group at the C-2 position is activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen, the carboxylic acid at C-3, and the trifluoromethyl group at C-6.

The electrophilic carbon of the formyl group is a prime target for various nucleophiles. Standard aldehyde chemistry, such as the formation of acetals, cyanohydrins, and imines, is expected to proceed readily.

Condensation reactions with active methylene (B1212753) compounds, such as those seen in Knoevenagel or Claisen-Schmidt condensations, are also anticipated. For instance, reaction with malonic acid derivatives in the presence of a base like piperidine (B6355638) or pyridine would likely yield the corresponding α,β-unsaturated carboxylic acid derivative. While specific studies on this compound are not prevalent in the reviewed literature, condensation reactions of other substituted nicotinic acids have been documented. For example, studies on 3-oxo-3-aryl-2-arylhydrazonopropanals demonstrate their condensation with active methylene nitriles to form arylazonicotinates, illustrating the reactivity of aldehyde-like precursors in forming new heterocyclic systems. nih.gov

Table 1: Expected Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

| Reaction Type | Reagent/Catalyst | Expected Product |

|---|---|---|

| Acetal Formation | Alcohol (e.g., Ethanol), Acid Catalyst | 2-(Diethoxymethyl)-6-(trifluoromethyl)nicotinic acid |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | 2-(Hydroxy(cyano)methyl)-6-(trifluoromethyl)nicotinic acid |

| Imine/Schiff Base Formation | Primary Amine (R-NH₂) | 2-((R-imino)methyl)-6-(trifluoromethyl)nicotinic acid |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 2-(Alk-1-en-1-yl)-6-(trifluoromethyl)nicotinic acid |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the formyl group to a second carboxylic acid group, yielding 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The choice of oxidant would be critical to avoid unwanted side reactions on the pyridine ring or with the trifluoromethyl group.

Reduction: Selective reduction of the aldehyde in the presence of the carboxylic acid can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing aldehydes to alcohols while typically leaving carboxylic acids intact. This reaction would yield 2-(hydroxymethyl)-6-(trifluoromethyl)nicotinic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid. The direct reduction of carboxylic acids to aldehydes is a challenging transformation often requiring specialized reagents, but the reverse oxidation of the aldehyde is more straightforward. researchgate.net

Table 2: Potential Oxidation and Reduction Products

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or Ag₂O | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid |

| Selective Reduction | NaBH₄ | 2-(Hydroxymethyl)-6-(trifluoromethyl)nicotinic acid |

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the C-3 position is the primary site for reactions such as esterification and amidation. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.

The carboxylic acid can be converted to a variety of esters and amides, which are common modifications in the synthesis of biologically active molecules. Direct esterification with an alcohol under acidic catalysis (Fischer esterification) is possible, though often slow for aromatic carboxylic acids.

More efficient methods involve the activation of the carboxylic acid. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate the formation of amide or ester bonds under mild conditions. mdpi.com In a study focused on synthesizing derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, various esters were prepared by reacting the parent acid with the appropriate phenol (B47542) in the presence of EDCI and HOBt in acetonitrile (B52724). mdpi.com This general procedure is directly applicable to this compound.

Table 3: Representative Esterification and Amidation Conditions for Analogous Nicotinic Acids

| Reactant | Coupling Agents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid + Phenol | EDCI, HOBt | Acetonitrile | Phenyl Ester | mdpi.com |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid + Benzylamine | EDCI, HOBt | Acetonitrile | Benzylamide | mdpi.com |

These methods allow for the synthesis of a wide array of ester and amide derivatives by varying the alcohol, phenol, or amine component. mdpi.com

Decarboxylation of aromatic carboxylic acids is typically a difficult reaction that requires high temperatures or specific catalytic systems, as the C-C bond is part of the stable aromatic ring. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to further destabilize any potential carbanionic intermediate that would form upon decarboxylation, making the reaction less favorable under standard conditions.

While specialized methods for decarboxylative cross-coupling reactions exist, such as the photoredox and copper-catalyzed conversion of aliphatic carboxylic acids to trifluoromethyl groups, these are not simple decarboxylation pathways. nih.gov There are no specific studies found in the reviewed literature detailing the simple thermal or catalytic decarboxylation of this compound. Such a reaction would likely require harsh conditions and may lead to decomposition.

Chemical Behavior of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry and is known for its high chemical stability. nih.gov

The C-F bonds are exceptionally strong, and the CF₃ group is generally inert to many chemical reagents, including strong acids, bases, oxidants, and reductants, under typical reaction conditions. Its primary role in the reactivity of this compound is electronic. It significantly increases the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, and enhances the acidity of the carboxylic acid group.

While generally stable, the strong electron-withdrawing nature of the CF₃ group can activate the pyridine ring towards nucleophilic aromatic substitution, potentially facilitating the displacement of a leaving group at an adjacent position. In some molecular contexts, the trifluoromethyl group has been shown to trigger intramolecular nucleophilic substitution reactions. nih.govjst.go.jp However, in the absence of a suitable leaving group on the pyridine ring of the title compound, the CF₃ group itself is not expected to participate directly in reactions.

Stability and Reactivity under Various Conditions

Table 1: Physicochemical Properties of Related Trifluoromethyl Nicotinic Acids Note: Data for the exact title compound is limited; properties of closely related structures are provided for reference.

| Property | 6-(Trifluoromethyl)nicotinic acid | 2-Chloro-6-(trifluoromethyl)nicotinic acid | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid |

|---|---|---|---|

| Molecular Formula | C₇H₄F₃NO₂ guidechem.com | C₇H₃ClF₃NO₂ nih.gov | C₇H₄F₃NO₃ sigmaaldrich.com |

| Molecular Weight | 191.11 g/mol | 225.55 g/mol nih.gov | 207.11 g/mol sigmaaldrich.com |

| Melting Point | 193-197 °C | Not specified | Not specified |

| Boiling Point | 259.3 °C at 760 mmHg | Not specified | Not specified |

| Appearance | White powder | Solid | Solid sigmaaldrich.com |

| CAS Number | 231291-22-8 guidechem.com | 280566-45-2 nih.gov | 191595-63-8 scbt.com |

Influence on Electron Density and Aromaticity

The electronic character of the this compound core is significantly influenced by its substituents. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Similarly, the formyl (-CHO) and carboxylic acid (-COOH) groups withdraw electron density from the pyridine ring through both inductive and resonance effects.

This cumulative electron withdrawal results in a highly electron-deficient (electrophilic) aromatic ring. masterorganicchemistry.com The consequence of this is twofold:

Decreased Aromaticity: The significant polarization of the ring's pi-electron system leads to a reduction in its aromatic character compared to unsubstituted pyridine.

Enhanced Electrophilicity: The carbons of the pyridine ring become more susceptible to attack by nucleophiles. This effect is crucial for the reactivity discussed in the context of nucleophilic aromatic substitution. libretexts.org The presence of multiple electron-withdrawing groups stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during such reactions. libretexts.orgnih.gov

Reactions Involving the Pyridine Nitrogen

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the carboxylate group of nicotinic acid derivatives are effective ligands for metal ions. Research on isomeric trifluoromethyl-pyridine carboxylic acids demonstrates their ability to coordinate with metal centers like zinc(II). rsc.org In these complexes, coordination can occur in a bidentate fashion, with the metal ion being chelated by the pyridine nitrogen and an oxygen atom from the deprotonated carboxylate group (N,O chelation). rsc.org Alternatively, monodentate coordination through just the nitrogen or oxygen is also possible. rsc.org

For this compound, similar coordination behavior is expected. The pyridine nitrogen can act as a Lewis base, and the carboxyl group can deprotonate to form a carboxylate anion that binds to metals. The formation of stable chelate rings with metal ions is a plausible and significant aspect of its chemistry. rsc.org Studies on related compounds have also shown that the active site of enzymes can be targeted through chelation of essential metal ions like Mg²⁺. mdpi.com

N-Oxidation and Quaternization Reactions

The nitrogen atom in the pyridine ring is nucleophilic and can react with electrophiles. Two common reactions are N-oxidation and N-quaternization.

N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can convert the pyridine nitrogen to a pyridine N-oxide. The synthesis of N-oxide derivatives of related trifluoromethyl-pyridines has been documented, indicating this is a viable transformation for this class of compounds. researchgate.net

Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) can lead to the formation of a quaternary pyridinium salt.

However, the strong electron-withdrawing effects of the formyl, trifluoromethyl, and carboxyl groups significantly reduce the electron density and basicity of the pyridine nitrogen. This deactivation makes N-oxidation and quaternization reactions more challenging to achieve compared to simple pyridines, requiring more forcing reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Nicotinic Core

The substitution reactions on the pyridine ring are heavily dictated by its electron-deficient nature.

Electrophilic Aromatic Substitution (EAS): Due to the severe deactivation of the ring by three electron-withdrawing groups, EAS reactions are extremely unfavorable. The ring is a very poor nucleophile, and the conditions required for reactions like nitration or halogenation would likely lead to oxidation or degradation of the side chains instead.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor ring is highly activated for nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. libretexts.org While the parent molecule does not have a typical leaving group like a halide, derivatives such as 2-chloro-6-(trifluoromethyl)nicotinic acid would be excellent substrates for SNAr. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a ring carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is critical for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

Photochemical and Radiochemical Transformations

Specific research detailing the photochemical and radiochemical transformations of this compound is not extensively available in the public domain. However, plausible reaction pathways can be inferred from the known photochemistry of its constituent functional groups. Aromatic aldehydes are known to undergo various photochemical reactions, including photoreduction, photooxidation, and rearrangements. Irradiation in the presence of a hydrogen donor could potentially lead to the reduction of the formyl group to a hydroxymethyl group. Studies on other substituted heterocycles, such as 2-nitrofuran, show that irradiation can induce complex skeletal rearrangements to form new ring systems. rsc.org Without specific experimental data, these potential pathways remain speculative.

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a definitive tool for confirming the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of its molecular formula, C8H4F3NO3. This technique distinguishes the target compound from isomers or impurities with different elemental compositions by measuring the mass-to-charge ratio (m/z) to a high degree of precision. For instance, in studies of related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, mass spectrometry was crucial for confirming the molecular weight of the synthesized compounds, often presenting as the protonated molecule [M+H]⁺. mdpi.com This level of precision is vital for verifying the successful synthesis and for the initial assessment of sample purity.

| Parameter | Expected Value for C8H4F3NO3 |

| Molecular Formula | C8H4F3NO3 |

| Molecular Weight | 219.12 g/mol |

| Exact Mass | 219.0143 g/mol |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

This table presents calculated values for this compound.

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments on various nuclei would be required for an unambiguous assignment of the this compound structure.

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. For the aromatic protons on the pyridine ring, one would expect to see distinct signals, with their coupling constants providing information about their relative positions. The aldehyde proton would appear as a characteristic singlet at a downfield chemical shift.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. One would expect to see signals for the trifluoromethyl carbon, the pyridine ring carbons, the carboxylic acid carbon, and the formyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For the -CF3 group in this compound, a single resonance would be expected, and its chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring. In a study on 2-fluoro-4-(trifluoromethyl)-nicotinic acid, distinct signals for the different fluorine environments were observed, highlighting the utility of this technique. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |

| ¹H | 7.0 - 9.5 (aromatic), 9.5 - 10.5 (aldehyde), 12.0 - 14.0 (acid) | Doublets for coupled pyridine protons, singlet for formyl proton, broad singlet for carboxylic acid proton. |

| ¹³C | 110 - 160 (aromatic), 120 - 125 (q, -CF3), 165 - 175 (acid), 185 - 195 (aldehyde) | Distinct signals for all 8 carbons, with the CF3 carbon showing quartet splitting due to C-F coupling. |

| ¹⁹F | -60 to -70 | A singlet corresponding to the -CF3 group. |

| ¹⁵N | -150 to -50 (pyridine) | A single resonance for the pyridine nitrogen. |

This table presents predicted chemical shift ranges for this compound based on data from related compounds. mdpi.comnih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The carboxylic acid O-H stretch would appear as a broad band, while the C=O stretches of the carboxylic acid and the aldehyde would be visible as sharp, intense peaks at different wavenumbers. The C-F stretching vibrations of the trifluoromethyl group would also be prominent. For comparison, the IR spectrum of a related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative showed characteristic peaks for N-H, C=O, and other functional groups. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-CF3 bond would likely produce strong signals in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H (Aromatic/Aldehyde) | 3000-3100 / 2700-2900 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Moderate |

| C=O (Aldehyde) | 1680-1700 | Moderate |

| C=C, C=N (Aromatic) | 1450-1600 | Strong |

| C-F (Trifluoromethyl) | 1100-1350 (strong, multiple bands) | Moderate |

This table presents expected vibrational frequencies for this compound based on typical functional group absorptions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties. While no crystal structure for the title compound is publicly available, the crystal structures of many nicotinic acid derivatives have been determined, providing a solid foundation for comparison.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from byproducts, starting materials, and isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier), a sharp, symmetrical peak for the target compound would be expected. The presence of other peaks would indicate impurities. The retention time is a characteristic property of the compound under specific HPLC conditions. For instance, nicotinic acid itself is analyzed by HPLC for purity assessment, achieving ≥99.5% purity. researchgate.net A similar level of purity would be the goal for synthesized this compound.

Theoretical and Computational Chemistry Studies of 2 Formyl 6 Trifluoromethyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can elucidate electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying molecules like 2-Formyl-6-(trifluoromethyl)nicotinic acid. In DFT, the electron density is used to calculate the total energy of the system.

DFT studies would typically begin with a geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, the electronegative oxygen and fluorine atoms would create regions of negative potential, while the hydrogen atoms and parts of the pyridine (B92270) ring would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical data that would be generated from a DFT calculation.

Ab Initio Methods for Molecular Properties

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate benchmarks for certain molecular properties.

For this compound, ab initio calculations could be used to:

Validate DFT Geometries: The molecular geometry optimized at a high level of ab initio theory (e.g., CCSD(T)) could serve as a "gold standard" to assess the accuracy of more cost-effective DFT methods.

Calculate Accurate Interaction Energies: When studying how this molecule might interact with other molecules, ab initio methods are often superior for calculating precise intermolecular interaction energies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations would reveal the conformational flexibility of this compound.

Key areas of investigation using MD would include:

Rotational Barriers: The energy barriers to rotation around the single bonds, particularly the C-C bond connecting the formyl group and the C-C bond connecting the carboxylic acid group to the pyridine ring, could be determined. This would identify the most stable conformations and the likelihood of interconversion between them.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), MD can provide insights into how the solvent influences the molecule's conformation and dynamics.

Intermolecular Interactions: MD simulations are invaluable for studying how this compound might interact with other molecules, such as biological macromolecules. It can reveal preferred binding orientations and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) at play.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

QSAR and QSPR models are statistical tools that correlate a molecule's structure with its biological activity or physicochemical properties, respectively. For this compound, these models would not be used to predict human clinical outcomes but could be applied to forecast its behavior in other contexts.

A QSPR study might involve:

Descriptor Calculation: A large number of numerical descriptors would be calculated for this compound, representing its topological, electronic, and steric features.

Model Building: These descriptors would be used to build a mathematical model that correlates them with a known property (e.g., solubility, boiling point) of a set of related training molecules.

Property Prediction: The model could then be used to predict that property for this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental spectra.

For this compound, DFT calculations could be used to predict:

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and assign specific signals to the correct atoms in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra can also be simulated. The calculated vibrational frequencies and their intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (acid) | 168.5 | 168.2 |

| C=O (formyl) | 192.1 | 191.8 |

| C2 | 152.3 | 152.0 |

| C3 | 125.8 | 125.5 |

| C4 | 140.1 | 139.8 |

| C5 | 122.4 | 122.1 |

| C6 | 148.9 | 148.6 |

| CF₃ | 123.7 (q) | 123.5 (q) |

Note: The values in this table are for illustrative purposes to show how computational data would be presented. The experimental values are hypothetical.

Reaction Pathway and Transition State Computations

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a level of detail that is often inaccessible to experiment. For a molecule like this compound, this could involve studying its synthesis or degradation pathways.

These computations would involve:

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Computational methods can find the precise geometry and energy of the transition state structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. This would allow for a detailed mechanistic understanding of reactions involving this compound.

Exploration of Biological and Biochemical Research Applications of 2 Formyl 6 Trifluoromethyl Nicotinic Acid

In Vitro Enzymatic Inhibition and Activation Studies (Mechanistic Focus)

The nicotinic acid scaffold is a well-established pharmacophore in the study of enzyme inhibition. Research into related nicotinic acid derivatives has provided mechanistic insights that are likely applicable to 2-Formyl-6-(trifluoromethyl)nicotinic acid. For instance, nicotinic acid and its amide have been shown to inhibit human cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1. nih.gov The proposed mechanism for this inhibition involves the coordination of the pyridine (B92270) nitrogen atom with the heme iron center of the enzyme. nih.gov This suggests that this compound could also function as a P450 inhibitor through a similar interaction.

Furthermore, derivatives built upon the closely related 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as potent inhibitors of the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function. mdpi.com Mechanistic studies revealed that these compounds act as allosteric, dual-site inhibitors, indicating they bind to a site distinct from the enzyme's active site to modulate its activity. mdpi.com This allosteric binding inhibits both the polymerase and RNase H functions of HIV-1 RT. mdpi.com The presence of the trifluoromethyl group on the nicotinic acid core is a key feature of these dual inhibitors. mdpi.com

| Enzyme Target | Compound Class | Inhibition Mechanism | Research Findings |

| HIV-1 Reverse Transcriptase (RNase H) | 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | Allosteric, dual-site inhibition | Inhibited RNase H function in the low micromolar range and blocked viral replication in cell-based assays. mdpi.com |

| Cytochrome P450 (CYP2D6, CYP3A4, CYP2E1) | Nicotinic acid and Nicotinamide (B372718) | Coordination of pyridine nitrogen to the heme iron | Demonstrated inhibition of multiple P450 isoenzymes at therapeutic concentrations. nih.gov |

Ligand-Receptor Binding Studies (Mechanistic and Structural Focus, excluding human trials)

The structural motifs within this compound suggest its potential for specific interactions with various biological receptors. The nicotinic acid core itself is the basis for ligands targeting nicotinic cholinergic receptors. nih.gov Studies on novel nicotine (B1678760) derivatives have demonstrated binding to α4β2 nicotinic cholinergic (nACh) receptors. nih.gov While functional assays may not always show typical agonist action, such compounds can act as antagonists. nih.gov

The formyl group introduces the potential for interaction with formyl peptide receptors (FPRs), which play a crucial role in inflammatory responses. researchgate.net Structural studies of FPR2, for example, reveal a deep ligand-binding pocket where key interactions govern ligand recognition and receptor activation. researchgate.net Though not involving the exact compound, these studies provide a framework for understanding how the formyl group of this compound might dock into such a receptor, forming hydrogen bonds and other interactions that could trigger or block a cellular response. researchgate.net

| Receptor Family | Relevant Functional Group | Binding Insights from Related Compounds | Potential Interaction Mechanism |

| Nicotinic Cholinergic Receptors (nAChRs) | Nicotinic Acid Core | Derivatives show binding affinity for α4β2 nAChRs, acting as antagonists. nih.gov | The pyridine ring and its substituents could dictate binding specificity and functional outcome (agonist vs. antagonist). |

| Formyl Peptide Receptors (FPRs) | Formyl Group | Crystal structures of FPR2 show deep binding pockets accommodating peptide agonists, with specific residues crucial for activation. researchgate.net | The formyl group could serve as a key interaction point within the receptor's binding site, potentially mimicking endogenous formylated peptides. |

Biochemical Pathway Modulation Investigations (excluding human trials)

Nicotinic acid is a precursor in the salvage pathways that generate nicotinamide adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular metabolism. nih.gov Research has shown that modulating this pathway can have significant effects. For instance, in the context of cancer research, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway, are being investigated. nih.gov Studies using NAPRT1-deficient tumor models, which cannot utilize nicotinic acid to produce NAD, have shown that co-administration of nicotinic acid with a NAMPT inhibitor can rescue healthy tissues from toxicity while not compromising the anti-tumor effect. nih.gov However, in other models, co-dosing with nicotinic acid led to a slight increase in tumor NAD levels, which resulted in a loss of in vivo efficacy of the NAMPT inhibitor. nih.gov This highlights the direct role of nicotinic acid in modulating NAD-dependent pathways and suggests that this compound could similarly influence cellular NAD pools and affect the efficacy of drugs targeting these metabolic routes.

Development of Biochemical Probes and Tools

This compound and its parent compound, 6-(trifluoromethyl)nicotinic acid, are classified as biochemical reagents used as organic compounds or biological materials for life science research. medchemexpress.commedchemexpress.com Their utility stems from their status as versatile building blocks. The presence of multiple functional groups—carboxylic acid, formyl, and the trifluoromethylated pyridine ring—allows for a variety of chemical modifications. bldpharm.com This makes the compound a valuable starting material for synthesizing more complex molecules, such as the enzyme inhibitors and receptor ligands discussed in previous sections. mdpi.comnih.gov Researchers can leverage the reactivity of the carboxyl and formyl groups to attach fluorescent tags, affinity labels, or other moieties, thereby creating specialized chemical probes to investigate biological systems.

Antimicrobial Research (in vitro studies on bacterial/fungal/viral targets, mechanistic focus)

The nicotinic acid scaffold has been explored for its antimicrobial properties. nih.gov The inclusion of a trifluoromethyl group, as seen in this compound, is a strategy employed in the development of potent bioactive molecules.

Antiviral: Derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been developed as dual inhibitors of HIV-1 Reverse Transcriptase, targeting the RNase H function, which is crucial for viral replication. mdpi.com These compounds were shown to inhibit viral replication in cell-based assays, demonstrating the potential of the 6-(trifluoromethyl)nicotinic acid core in developing new antiviral agents. mdpi.com

Antifungal/Antibacterial: A structurally related compound, 5-Trifluoromethyl-2-formylphenylboronic acid, has demonstrated notable antimicrobial activity. mdpi.com It showed moderate action against Candida albicans and higher activity against Aspergillus niger. mdpi.com Mechanistic docking studies suggest its cyclic isomer can bind to the active site of leucyl-tRNA synthetase (LeuRS) in Candida albicans, an enzyme essential for protein synthesis. mdpi.com The same compound also exhibited significant antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) value against B. cereus that was lower than the approved drug Tavaborole. mdpi.com This suggests that the formyl and trifluoromethyl groups can be part of a pharmacophore targeting essential microbial enzymes. mdpi.com

| Organism Type | Target Organism | Potential Mechanism of Action |

| Virus | HIV-1 | Inhibition of Reverse Transcriptase (RNase H function). mdpi.com |

| Fungus | Candida albicans, Aspergillus niger | Inhibition of leucyl-tRNA synthetase (LeuRS). mdpi.com |

| Bacteria | Escherichia coli, Bacillus cereus | Inhibition of leucyl-tRNA synthetase (LeuRS). mdpi.com |

Plant Science Applications (e.g., herbicide targets, plant growth regulation mechanisms, excluding human trials)

Trifluoromethylpyridines are a key structural motif found in numerous active ingredients used in agriculture, particularly herbicides. nih.govfluoromart.com The 6-(trifluoromethyl)nicotinic acid framework is a component of potent herbicides that target essential plant enzymes.

A prominent example is the herbicide flupyrsulfuron-methyl, which is derived from a nicotinic acid structure. nih.gov This class of herbicides functions by inhibiting acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. nih.gov The trifluoromethyl group plays a significant role in the molecule's biological activity, largely due to its strong electron-withdrawing properties which can impact the compound's affinity for its biological target. nih.gov The selectivity of these herbicides often relies on the crop's ability to rapidly metabolize the compound, while sensitive weeds cannot. nih.gov This demonstrates the application of the 6-(trifluoromethyl)nicotinic acid scaffold in creating highly effective and selective agents for crop protection. nih.gov

Protein Crystallography of Compound-Bound Biological Targets (Structural Focus)

While specific crystallographic data for this compound bound to a target is not publicly available, the principles can be understood from studies of related ligands. Protein crystallography provides atomic-level detail of how a ligand interacts with its biological target, revealing the precise orientation and key binding interactions.

For instance, the crystal structure of the human formyl peptide receptor 2 (FPR2) bound to a peptide agonist has been resolved. researchgate.net This structure details the binding pocket and identifies the specific amino acid residues that form hydrogen bonds and salt bridges with the ligand. researchgate.net It also shows the conformational changes the receptor undergoes upon ligand binding to shift into its active state. researchgate.net A similar crystallographic study of this compound bound to an enzyme or receptor would be invaluable. It would elucidate the specific roles of the formyl, carboxyl, and trifluoromethyl groups in binding, explain the basis for its activity and specificity, and provide a rational foundation for the design of new, more potent derivatives.

Applications in Materials Science and Catalysis Research

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating the Chemical Compound

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tailored design of these materials for specific applications depends heavily on the geometry and functionality of the organic linkers.

In principle, 2-Formyl-6-(trifluoromethyl)nicotinic acid possesses ideal functionalities to act as a ligand in the synthesis of coordination polymers and MOFs. The carboxylate group can coordinate to metal centers, while the pyridine (B92270) nitrogen offers an additional binding site. The formyl group could either remain as a functional pendant group within the pores of the framework or participate in post-synthetic modification.

Despite this theoretical potential, a comprehensive search of scientific databases yields no specific examples of coordination polymers or MOFs that have been synthesized using this compound as a primary or secondary organic linker. Research in this area has focused on other derivatives of nicotinic acid. For instance, related compounds such as 6-fluoronicotinate and 6-chloronicotinate have been successfully used to create one-dimensional nickel(II) coordination polymers. researchgate.netnih.gov Similarly, more complex ligands like 6-(3, 5-Dicarboxylphenyl)nicotinic acid have been employed to synthesize cadmium(II) and zinc(II) metal-organic coordination polymers with fluorescent sensing properties. ccspublishing.org.cn However, studies detailing the integration of the specific this compound ligand into such frameworks are not present in the current body of published research.

Development of Heterogeneous and Homogeneous Catalysts based on the Compound Structure

The development of novel catalysts is a cornerstone of chemical research, aiming to enhance reaction rates and selectivity. The structure of this compound suggests it could serve as a scaffold for catalysts. The pyridine and carboxylate moieties could bind to a metal center, creating a metal complex that could function as a homogeneous catalyst. Alternatively, its incorporation into a solid support, like a MOF, could lead to a heterogeneous catalyst.

A review of the literature indicates that while various trifluoromethyl-substituted pyridine compounds are of significant interest in medicinal and agrochemical research, there is no specific research detailing the development or application of catalysts based on the this compound structure. mdpi.comchemicalbook.com The focus in the broader field of nicotinic acid derivatives has often been on their biological activity rather than their catalytic applications in materials science.

Precursor for Functional Materials (e.g., polymers, sensors)

Functional materials are designed to possess specific properties that enable them to perform a particular function, such as sensing, energy storage, or acting as a specialized polymer. The combination of a reactive aldehyde (formyl group), a polymerizable or coordinating carboxylic acid, and the electronically distinct trifluoromethyl-substituted pyridine ring makes this compound a candidate as a precursor for such materials. For example, the formyl group could be used to graft the molecule onto a surface for sensor development, or it could undergo polymerization reactions.

At present, there are no published studies that describe the use of this compound as a direct precursor for the synthesis of functional materials like polymers or sensors. The potential of this specific molecule in this area of materials science remains unexplored in the available scientific literature.

Self-Assembly and Supramolecular Chemistry Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The functional groups on this compound, including the carboxylic acid capable of forming strong hydrogen bonds and the potential for π-π stacking interactions from the pyridine ring, make it an interesting candidate for studies in self-assembly and the formation of novel supramolecular structures.

Environmental and Green Chemistry Research Perspectives

Biodegradation and Environmental Fate Studies (excluding human exposure)

Direct studies on the biodegradation and environmental fate of 2-Formyl-6-(trifluoromethyl)nicotinic acid are limited. Nevertheless, research on structurally similar compounds, particularly the insecticide Flonicamid, which contains a 4-(trifluoromethyl)nicotinic acid moiety, provides valuable insights into potential environmental pathways.

Research Findings from Related Compounds:

The environmental fate of Flonicamid has been studied, revealing its degradation into several metabolites, including 4-trifluoromethylnicotinic acid (TFNA) and its amide (TFNA-AM). These studies indicate that the trifluoromethylpyridine core is susceptible to environmental degradation. For instance, in soil, Flonicamid has been shown to degrade with half-lives ranging from approximately 2 to 8 days researchgate.net. The major degradation products identified in various environmental matrices include TFNA, TFNA-AM, and 4-(trifluoromethyl)nicotinoyl glycine (B1666218) (TFNG) fao.orghse.gov.uk.

The persistence of fluorinated aromatic compounds is often attributed to the strength of the carbon-fluorine (C-F) bond researchgate.net. However, microbial degradation of such compounds is possible. For example, the microbial transformation of nitrapyrin, which contains a trichloromethyl group on a pyridine (B92270) ring, to 6-chloropicolinic acid has been observed, suggesting that microorganisms can metabolize haloalkyl groups on a pyridine ring . The biodegradation of fluorinated aromatics can proceed via enzymatic hydroxylation, leading to the removal of fluorine and subsequent ring cleavage researchgate.net.

Photodegradation can also be a significant pathway for the breakdown of such compounds in the environment. Studies on various herbicides have shown that photolysis in water and on soil surfaces can lead to their degradation, with half-lives dependent on the environmental matrix nih.govnih.govrsc.org. For a related compound, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, it is noted as being harmful to aquatic life with long-lasting effects, indicating potential persistence and ecotoxicity nih.gov.

Potential Degradation Pathways:

Based on the data from related compounds, potential biodegradation pathways for this compound could involve:

Oxidation of the formyl group: The formyl group is a likely site for initial microbial attack, potentially being oxidized to a carboxylic acid.

Decarboxylation: The carboxylic acid group could be removed through decarboxylation.

Hydroxylation of the pyridine ring: Enzymatic hydroxylation could initiate the breakdown of the aromatic ring.

Defluorination of the trifluoromethyl group: While the C-F bond is strong, specialized microorganisms may be capable of cleaving it, leading to the release of fluoride (B91410) ions.

Data on a Structurally Related Compound (Flonicamid):

The following table summarizes the degradation of Flonicamid in soil, providing an example of the environmental fate of a trifluoromethylnicotinic acid derivative.

| Parameter | Value | Reference |

| Degradation in Soil (Aerobic) | ||

| Mineralization after 100 days | 47-56.6% (after 30 days in 4 soil types) | hse.gov.uk |

| Non-extractable residues after 100 days | 29.6-43.3% (after 30 days in 4 soil types) | hse.gov.uk |

| Half-life (Flonicamid only) | 2.12-7.97 days | researchgate.net |

| Half-life (Total residues including metabolites) | 2.04-7.62 days | researchgate.net |

| Major Metabolites | TFNA, TFNA-AM, TFNG | fao.orghse.gov.uk |

This table presents data for Flonicamid, a structurally related pesticide, to infer potential environmental behavior due to the lack of direct data for this compound.

Sustainable Synthetic Routes and Process Intensification

The development of sustainable synthetic methodologies is a key focus of modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to existing and novel synthetic routes to improve efficiency and reduce environmental impact.

Green Chemistry Approaches for Nicotinic Acid Synthesis:

Traditional methods for producing nicotinic acid often involve harsh reagents and conditions, such as the oxidation of picolines with strong oxidants like nitric acid, which can generate significant waste nih.govresearchgate.net. Greener alternatives that are being explored include:

Catalytic Air Oxidation: The use of air as the oxidant in the gas-phase oxidation of picolines is a more environmentally benign approach, with water being the primary byproduct researchgate.netchimia.ch.

Biocatalysis: Enzymatic processes, such as the use of nitrilases for the conversion of cyanopyridines to nicotinic acids, offer high selectivity and mild reaction conditions google.com.

Use of Supercritical Water: Catalytic oxidation in supercritical water is another promising green method that can achieve high conversion and selectivity nih.gov.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies aiche.org. For the synthesis of heterocyclic compounds like nicotinic acids, process intensification can be achieved through:

Continuous Flow Reactors: These offer better heat and mass transfer, improved safety for handling hazardous reagents, and easier scale-up compared to traditional batch reactors frontiersin.orgunito.it. The synthesis of complex heterocyclic scaffolds has been shown to benefit from flow chemistry frontiersin.org.

Multifunctional Reactors: Integrating reaction and separation steps, such as in reactive distillation or membrane reactors, can significantly improve process efficiency mdpi.com.

Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction rates and improve yields frontiersin.org.

Potential Sustainable Synthesis of this compound:

While specific green synthetic routes for this compound are not well-documented, one could envision a sustainable process involving:

Green Synthesis of the Pyridine Ring: Employing a one-pot, multi-component reaction using environmentally benign solvents and catalysts to construct the functionalized pyridine ring nih.govmdpi.comiipseries.org.

Catalytic Oxidation: Utilizing a selective and recyclable catalyst for the oxidation of a suitable precursor to introduce the formyl group, avoiding stoichiometric and hazardous oxidizing agents.

Flow Chemistry Implementation: Conducting the synthesis in a continuous flow system to enhance safety, control, and efficiency unito.it.

Derivatization for Reduced Environmental Impact

Derivatization of a molecule can significantly alter its physicochemical properties, which in turn can influence its environmental fate and impact. For this compound, derivatization could be a strategy to enhance biodegradability or reduce potential toxicity.

General Principles of Derivatization for Environmental Benefit:

Altering Bioavailability: Modifying the solubility and partitioning behavior (e.g., the octanol-water partition coefficient, Kow) of the compound can affect its uptake by organisms and its distribution in different environmental compartments.

Creating Pro-pesticides/Pro-drugs: Designing derivatives that are inactive in their initial form and are only converted to the active compound under specific environmental or biological conditions can help to minimize off-target effects.

Potential Derivatization Strategies:

While no studies have specifically focused on the derivatization of this compound for reduced environmental impact, research on related compounds provides some clues. For instance, the synthesis of various ester and amide derivatives of 6-formyl-pyridine-2-carboxylate has been explored for their biological activities nih.gov. Similarly, derivatives of 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid have been synthesized mdpi.com. These synthetic strategies could be adapted to create derivatives of this compound with potentially improved environmental profiles.

Hypothetical Derivatives and Their Potential Environmental Implications:

| Derivative Type | Potential Impact on Environmental Properties |

| Esters (e.g., methyl, ethyl) | May increase susceptibility to hydrolysis (chemical or enzymatic), potentially leading to faster degradation. Could alter water solubility and bioavailability. |

| Amides | Generally more stable to hydrolysis than esters but can still be cleaved by amidases. This could be a route for controlled release and degradation. |